Cas no 172089-14-4 (Fmoc-1-amino-4,7,10-trioxa-13-tridecanamine succinimic acid)

Fmoc-1-amino-4,7,10-trioxa-13-tridecanamine succinimic acid is a polyethylene glycol (PEG)-based amino acid derivative featuring an Fmoc-protected amine and a succinimic ester terminus. This bifunctional compound is designed for peptide synthesis and bioconjugation applications, offering enhanced solubility and flexibility due to its triethylene glycol spacer. The Fmoc group ensures compatibility with solid-phase peptide synthesis (SPPS), while the succinimic ester enables efficient coupling with primary amines. Its hydrophilic PEG linker improves biocompatibility and reduces aggregation, making it suitable for modifying biomolecules. This reagent is particularly valuable in constructing peptide-drug conjugates or PEGylated therapeutics, where controlled spacing and functionalization are critical.
Fmoc-1-amino-4,7,10-trioxa-13-tridecanamine succinimic acid structure
172089-14-4 structure
商品名:Fmoc-1-amino-4,7,10-trioxa-13-tridecanamine succinimic acid
CAS番号:172089-14-4
MF:C29H38N2O8
メガワット:542.62062
MDL:MFCD05663769
CID:136845
PubChem ID:329760427

Fmoc-1-amino-4,7,10-trioxa-13-tridecanamine succinimic acid 化学的及び物理的性質

名前と識別子

    • 6,9,12-Trioxa-2,16-diazaeicosanedioicacid, 17-oxo-, 1-(9H-fluoren-9-ylmethyl) ester
    • 4-[3-[2-[2-[3-(9H-fluoren-9-ylmethoxycarbonylamino)propoxy]ethoxy]ethoxy]propylamino]-4-oxobutanoic acid
    • FMOC-1-AMINO-4,7,10-TRIOXA-13-TRIDECANAMINE SUCCINIMIC ACID,
    • AmbotzFAA1568
    • N-Fmoc-N inverted exclamation marka-succinyl-4,7,10-trioxa-1,13-tridecanediamine
    • FMOC-TTDS
    • FMOC-TTDS-OH
    • N-Fmoc-N-succinyl-4,7,10-trioxa-1,13-tridecanediamine
    • N-(FMOC-13-AMINO-4,7,10-TRIOXA-TRIDECAYL)-SUCCINAMIC ACID
    • Fmoc-1-amino-15-oxo-4,7,10-trioxa-14-azaoctadecan-18-oic acid
    • 1-(9H-fluoren-9-yl)-3,19-dioxo-2,8,11,14-tetraoxa-4,18-diazadocosan-22-oic acid
    • 17-Oxo-6,9,12-trioxa-2,16-diazaeicosanedioic acid 1-(9H-fluoren-9-ylmethyl)ester
    • FMOC-1-AMINO-4,7,10-TRIOXA-13-TRIDECANAMINE SUCCINIMIC ACID
    • N-FMoc-N"-succinyl-4,7,10-trioxa-1,13-tridecanediaMine 95% (HPLC)
    • 6,9,12-Trioxa-2,16-diazaeicosanedioic acid, 17-oxo-, 1-(9H-fluoren-9-ylMethyl) ester
    • 6,9,12-Trioxa-2,16-diazaeicosanedioicacid,17-oxo-,1-(9H-fluoren-9-ylmethyl)ester
    • 172089-14-4
    • DTXSID50589234
    • 1-(9H-Fluoren-9-yl)-3,19-dioxo-2,8,11,14-tetraoxa-4,18-diazadocosan-22-oicacid
    • N-Fmoc-N'-succinyl-4,7,10-trioxa-1,13-tridecanediamine, 95% (HPLC)
    • AB92477
    • SCHEMBL4346010
    • E70716
    • N-Fmoc-N'-succinyl-4,7,10-trioxa-1,13-tridecanediamine
    • [N1-(9-Fluorenylmethoxycarbonyl)-1,13-diamino-4,7,10-trioxatridecan-succinamic acid
    • 17-Oxo-6,9,12-trioxa-2,16-diazaeicosanedioic acid 1-(9H-fluoren-9-ylmethyl)ester
    • MFCD05663769
    • AS-78390
    • J-010793
    • AKOS015911265
    • 17-Oxo-6,9,12-trioxa-2,16-diazaeicosanedioic acid 1-(9H-fluoren-9-ylmethyl) ester
    • 3-[(3-{2-[2-(3-{[(9H-FLUOREN-9-YLMETHOXY)CARBONYL]AMINO}PROPOXY)ETHOXY]ETHOXY}PROPYL)CARBAMOYL]PROPANOIC ACID
    • DB-114565
    • Fmoc-1-amino-4,7,10-trioxa-13-tridecanamine succinimic acid
    • MDL: MFCD05663769
    • インチ: InChI=1S/C29H38N2O8/c32-27(11-12-28(33)34)30-13-5-15-36-17-19-38-20-18-37-16-6-14-31-29(35)39-21-26-24-9-3-1-7-22(24)23-8-2-4-10-25(23)26/h1-4,7-10,26H,5-6,11-21H2,(H,30,32)(H,31,35)(H,33,34)
    • InChIKey: VWGYNWSOHMVYGG-UHFFFAOYSA-N
    • ほほえんだ: OC(CCC(NCCCOCCOCCOCCCNC(OCC1C2=CC=CC=C2C2=CC=CC=C12)=O)=O)=O

計算された属性

  • せいみつぶんしりょう: 542.26300
  • どういたいしつりょう: 542.26281617g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 8
  • 重原子数: 39
  • 回転可能化学結合数: 20
  • 複雑さ: 714
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.1
  • トポロジー分子極性表面積: 132Ų

じっけんとくせい

  • PSA: 132.42000
  • LogP: 4.11790

Fmoc-1-amino-4,7,10-trioxa-13-tridecanamine succinimic acid セキュリティ情報

  • 危険物輸送番号:NONH for all modes of transport
  • WGKドイツ:3
  • ちょぞうじょうけん:−20°C

Fmoc-1-amino-4,7,10-trioxa-13-tridecanamine succinimic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
F256160-500mg
Fmoc-1-amino-4,7,10-trioxa-13-tridecanamine succinimic acid
172089-14-4
500mg
$ 385.00 2022-06-05
eNovation Chemicals LLC
D770043-1g
N-Fmoc-N"-succinyl-4,7,10-trioxa-1,13-tridecanediamine
172089-14-4 95%
1g
$255 2024-06-07
Advanced ChemBlocks
P40575-25G
17-Oxo-6,9,12-trioxa-2,16-diazaeicosanedioic acid 1-(9H-fluoren-9-ylmethyl) ester
172089-14-4 95%
25G
$2,835 2023-09-15
SHENG KE LU SI SHENG WU JI SHU
sc-228715-1g
N-Fmoc-N"-succinyl-4,7,10-trioxa-1,13-tridecanediamine,
172089-14-4
1g
¥910.00 2023-09-05
A2B Chem LLC
AD43515-25g
Fmoc-ttds-oh
172089-14-4 ≥ 98% (HPLC)
25g
$2629.00 2024-01-03
A2B Chem LLC
AD43515-1g
Fmoc-ttds-oh
172089-14-4 ≥ 98% (HPLC)
1g
$151.00 2024-04-20
eNovation Chemicals LLC
D770043-5g
N-Fmoc-N"-succinyl-4,7,10-trioxa-1,13-tridecanediamine
172089-14-4 95%
5g
$700 2024-06-07
Aaron
AR007DWN-10g
N-Fmoc-N"-succinyl-4,7,10-trioxa-1,13-tridecanediamine
172089-14-4 95%
10g
$1139.00 2025-04-06
Key Organics Ltd
AS-78390-1G
N-Fmoc-N”-succinyl-4,7,10-trioxa-1,13-tridecanediamine
172089-14-4 >95%
1g
£585.00 2025-02-09
Apollo Scientific
BIBP1077-5g
Fmoc-TTDS
172089-14-4 >98%
5g
£267.00 2025-02-19

Fmoc-1-amino-4,7,10-trioxa-13-tridecanamine succinimic acid 関連文献

Fmoc-1-amino-4,7,10-trioxa-13-tridecanamine succinimic acidに関する追加情報

Recent Advances in the Application of Fmoc-1-amino-4,7,10-trioxa-13-tridecanamine Succinimic Acid (CAS: 172089-14-4) in Chemical Biology and Pharmaceutical Research

Fmoc-1-amino-4,7,10-trioxa-13-tridecanamine succinimic acid (CAS: 172089-14-4) is a specialized chemical compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its Fmoc-protected amine and triethylene glycol spacer, is widely utilized in peptide synthesis, bioconjugation, and drug delivery systems. Recent studies have highlighted its role in enhancing the solubility, stability, and bioavailability of therapeutic peptides and small molecules, making it a valuable tool for researchers in drug development and biomaterial engineering.

One of the key applications of Fmoc-1-amino-4,7,10-trioxa-13-tridecanamine succinimic acid is in the synthesis of peptide-based therapeutics. The triethylene glycol spacer in this compound provides a hydrophilic linker that improves the pharmacokinetic properties of peptide drugs. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy in the development of peptide-drug conjugates (PDCs) for targeted cancer therapy. The researchers utilized this compound to link cytotoxic agents to tumor-homing peptides, resulting in enhanced tumor penetration and reduced off-target effects. The study reported a significant improvement in therapeutic efficacy compared to traditional conjugation methods.

In addition to its role in peptide synthesis, Fmoc-1-amino-4,7,10-trioxa-13-tridecanamine succinimic acid has been employed in the design of novel biomaterials. A recent publication in Biomaterials Science highlighted its use in creating hydrogels with tunable mechanical properties for tissue engineering applications. The compound's ability to form stable cross-links with other functional groups enabled the development of hydrogels that mimic the extracellular matrix, promoting cell adhesion and proliferation. This advancement holds promise for regenerative medicine and wound healing applications.

Furthermore, the compound's unique chemical structure has been leveraged in the development of diagnostic tools. A 2024 study in Analytical Chemistry reported the use of Fmoc-1-amino-4,7,10-trioxa-13-tridecanamine succinimic acid as a linker for fluorescent probes in bioimaging. The researchers found that the triethylene glycol spacer minimized nonspecific binding and improved the signal-to-noise ratio in live-cell imaging experiments. This innovation opens new avenues for real-time monitoring of cellular processes and disease progression.

Despite these advancements, challenges remain in the large-scale production and purification of Fmoc-1-amino-4,7,10-trioxa-13-tridecanamine succinimic acid. Recent efforts have focused on optimizing synthetic protocols to improve yield and purity. A 2023 study in Organic Process Research & Development proposed a scalable synthesis route that reduces the use of hazardous reagents and simplifies purification steps. These improvements are expected to facilitate broader adoption of the compound in industrial and academic settings.

In conclusion, Fmoc-1-amino-4,7,10-trioxa-13-tridecanamine succinimic acid (CAS: 172089-14-4) continues to play a pivotal role in advancing research in chemical biology and pharmaceutical sciences. Its versatility in peptide synthesis, biomaterial design, and diagnostic applications underscores its importance as a research tool. Future studies are likely to explore its potential in emerging fields such as personalized medicine and nanotechnology, further expanding its impact on the life sciences.

おすすめ記事

推奨される供給者
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Taizhou Jiayin Chemical Co., Ltd
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Hubei Rhino Pharmaceutical Tech Co.,Ltd.